

# Application Notes and Protocols for Butyl Rubber in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties, applications, and relevant testing protocols for **butyl rubber** (isobutylene-isoprene rubber, IIR) and its halogenated derivatives (halo**butyl rubber**) in drug delivery systems. The primary focus is on its use as a critical component in pharmaceutical packaging, ensuring drug product integrity, stability, and safety.

## **Introduction to Butyl Rubber**

**Butyl rubber** is a synthetic elastomer prized for its exceptional chemical inertness and low permeability to gases and moisture.[1][2] First commercialized in the 1940s, it is produced by the polymerization of approximately 98% isobutylene with about 2% isoprene.[1] The small amount of isoprene introduces unsaturation, allowing for vulcanization (curing), which crosslinks the polymer chains to enhance strength and elasticity.[3][4]

For pharmaceutical applications, halogenated forms—chlorobutyl (CIIR) and bromobutyl (BIIR) —are often preferred. Halogenation provides faster curing rates, improved heat resistance, and better compatibility for co-vulcanization with other rubbers.[1] These properties make butyl and halobutyl rubbers the materials of choice for stoppers, seals, and plungers in parenteral drug packaging systems, where maintaining sterility and preventing contamination are paramount.[4] [5]



## **Key Properties and Characteristics**

The unique molecular structure of **butyl rubber**, with its densely packed polymer chains, results in several properties that are highly advantageous for drug delivery applications.[3][5]

#### Key Advantages:

- Excellent Gas and Moisture Barrier: Butyl rubber has one of the lowest gas permeability
  rates among all elastomers, protecting sensitive drug formulations from oxygen and water
  vapor, thereby preventing degradation and extending shelf life.[6][7][8]
- Chemical Inertness: It exhibits high resistance to a wide range of chemicals, including acids, alkalis, and polar solvents, ensuring compatibility with diverse drug formulations.[2][7]
- Low Extractables and Leachables: Medical-grade **butyl rubber** formulations are designed to have low levels of extractable compounds, minimizing the risk of product contamination.[4]
- Good Resealing Properties: Its elasticity allows it to effectively reseal after being punctured by a needle, which is critical for multi-dose vials.[7]
- Biocompatibility: Butyl rubber has been extensively tested and is considered biocompatible, making it safe for contact with drug products and bodily fluids.

## **Data Presentation: Comparative Properties**

The selection of an elastomeric material is a critical decision in drug packaging design. The following tables summarize key quantitative data for **butyl rubber** and other common elastomers.

Table 1: Comparison of Key Permeability Properties of Pharmaceutical Elastomers



| Property                                                             | Butyl Rubber<br>(IIR) | Chlorobutyl<br>Rubber (CIIR) | Silicone<br>Rubber | Natural<br>Rubber |
|----------------------------------------------------------------------|-----------------------|------------------------------|--------------------|-------------------|
| Gas Permeability (N2) (cm <sup>3</sup> ·mm/m <sup>2</sup> ·24h· atm) | 350[9]                | ~350                         | 150,000[9]         | 6,000[9]          |
| Moisture Vapor<br>Transmission<br>Rate (MVTR)<br>(g/m²-day)          | ~0.3-0.4              | 0.3[8]                       | ~60                | 9.0[8]            |
| Lower values indicate better barrier performance.                    |                       |                              |                    |                   |

Table 2: Typical Mechanical and Thermal Properties of Butyl Rubber

| Property                            | Performance Range                  | Key Benefits for Drug<br>Delivery Applications                           |  |
|-------------------------------------|------------------------------------|--------------------------------------------------------------------------|--|
| Durometer (Hardness)                | 40-90 Shore A                      | Customizable for optimal sealing and penetrability.                      |  |
| Tensile Strength                    | 500-3,000 PSI                      | Provides durability and integrity for stoppers and seals.                |  |
| Elongation                          | 300-850%                           | Allows for flexibility and a secure fit in container systems.            |  |
| Compression Set                     | Fair to Good                       | Maintains sealing force over time and under stress.                      |  |
| Continuous Use Temperature<br>Range | -40°C to 120°C (-40°F to 248°F)[6] | Suitable for a wide range of storage conditions and steam sterilization. |  |



## **Applications in Drug Delivery**

The primary application of **butyl rubber** is in parenteral packaging systems. However, its properties also lend it to other drug delivery platforms.

- Vial Stoppers and Seals: This is the most common application. Butyl and halobutyl stoppers are used for injection vials, infusion bottles, and lyophilized (freeze-dried) product containers to ensure sterility and stability.[5]
- Prefilled Syringe Components: Plungers and tip caps in prefilled syringes utilize butyl
  rubber to provide an airtight seal, prevent leakage, and ensure accurate dosing.
- Transdermal Patches: The elastomeric and barrier properties of rubber can be utilized in the matrix or backing layer of transdermal drug delivery systems to control drug release and protect the formulation.[10]

## **Experimental Protocols**

The following protocols provide detailed methodologies for the fabrication, testing, and validation of **butyl rubber** components for pharmaceutical use.

# Protocol 1: Fabrication of Pharmaceutical Butyl Rubber Stoppers

This protocol outlines the general steps for compounding and molding **butyl rubber** stoppers. Specific formulation ingredients and processing parameters must be optimized for the desired final properties.

- 1. Objective: To manufacture **butyl rubber** stoppers that meet predefined physical, chemical, and functional specifications for pharmaceutical use.
- 2. Materials & Equipment:
- Raw Butyl or Halobutyl Rubber Polymer
- Fillers (e.g., carbon black, mineral fillers)[2]
- Curing Agents/Vulcanizing System (e.g., sulfur-based or resin cure systems)[3][11]



- Activators (e.g., zinc oxide)[3]
- Plasticizers and Processing Aids[2]
- Internal Mixer (e.g., Banbury mixer) or Two-Roll Mill[12]
- Calendering Machine[4]
- Compression or Injection Molding Press[4]
- Trimming/Die-Cutting Machine[4]
- Washing and Siliconization Equipment[4]
- Cleanroom Environment (ISO 8 or better for washing/packaging)[4]
- 3. Procedure:
- Compounding/Mixing:
  - 1. In an internal mixer, charge the raw rubber polymer. Masticate for several minutes to soften the material.[12]
  - 2. Sequentially add fillers, activators, and other powdered ingredients. Mix until a homogeneous blend is achieved (typically 10-30 minutes).[4][12]
  - 3. Add liquid plasticizers and processing aids slowly and continue mixing.[12]
  - 4. Finally, add the curing agents at a lower temperature to prevent premature vulcanization (scorching).[3]
  - 5. Discharge the compounded rubber mixture.
- Calendering:
  - Pass the compounded rubber through a calendering machine to form flat sheets or "webs" of a precise, uniform thickness.[4]
- Molding:



- 1. Cut the rubber sheets to the appropriate size for the mold cavities.
- 2. Place the pre-forms into the cavities of a multi-cavity stopper mold.
- 3. Place the mold into a compression or injection molding press.
- 4. Apply heat and pressure according to a validated cycle to vulcanize (cure) the rubber, forming cross-links between polymer chains. This step gives the stoppers their final elastic properties.[4]
- Trimming (Deflashing):
  - 1. After molding, remove the sheets of stoppers.
  - 2. Use a die-cutting or trimming machine to remove excess rubber (flash) from the finished stoppers.[4]
- Washing and Siliconization:
  - Perform a multi-step washing process in a controlled environment to remove surface contaminants. This may involve purified water rinses and detergent washes.
  - 2. If required, apply a medical-grade silicone oil emulsion to reduce the force needed for insertion into vials and to prevent stoppers from sticking together.
- Packaging and Sterilization:
  - 1. Package the clean stoppers in appropriate sterilizable bags (e.g., Tyvek® pouches).
  - 2. Proceed with sterilization as per the validated protocol (see Protocol 4).

Diagram 1: Manufacturing Workflow for Butyl Rubber Stoppers

Caption: A typical manufacturing process flow for pharmaceutical-grade **butyl rubber** stoppers.

# Protocol 2: Functionality Testing of Elastomeric Closures (Based on USP <381>)

## Methodological & Application



This protocol describes key functionality tests for elastomeric closures intended to be pierced by a needle.[13]

- 1. Objective: To assess the physical performance of elastomeric closures, including penetrability, fragmentation, and self-sealing capacity, according to USP <381> standards.[13]
- 2. Materials & Equipment:
- Elastomeric closures (stoppers) to be tested
- Suitable glass vials and caps
- Water for Injection (WFI)
- Force-testing machine with a peak force indicator
- Lubricated, long-bevel hypodermic needles (e.g., 21-gauge)[14]
- Filter paper (pore size ≤0.5 μm)
- Microscope for fragment verification
- 0.1% Methylene blue solution
- Vacuum chamber capable of reducing pressure by 27 kPa[15]
- 3. Test Procedures:
- 3.1 Penetrability (Force of Penetration):
- Prepare 10 vials by filling them to their nominal volume with water, fitting the test closures, and securing with a cap.[13]
- Mount a specified hypodermic needle in the force-testing machine.
- Place a vial securely below the needle.
- Set the machine to advance the needle at a constant rate (e.g., 200 mm/min) through the closure.



- Record the maximum force required to pierce the closure.
- Repeat for all 10 vials.
- Acceptance Criteria: The force required for penetration must be within the limits specified by the pharmacopeia (e.g., typically not greater than 10 N for Type I closures).

#### 3.2 Fragmentation (Corning):

- Prepare 10 vials as described in 3.1.1.
- Using a new needle for each vial, pierce each closure once.
- Empty the contents of all 10 vials through a single, clean filter paper.[15]
- Rinse the vials with WFI and pass the rinsing through the same filter.
- Visually inspect the surface of the filter for any rubber fragments.
- If doubt exists, use a microscope to confirm the nature and size of the particles.[15]
- Acceptance Criteria: The total number of fragments visible to the naked eye from the 10 closures should not exceed the specified limit (e.g., no more than 5 fragments).[15]

#### 3.3 Self-Sealing Capacity:

- Prepare 10 vials as described in 3.1.1.
- Using a new hypodermic needle for each puncture, pierce each closure 10 times at different sites on the closure surface.[15]
- Immerse all 10 vials in a 0.1% methylene blue solution.
- Place the immersed vials in a vacuum chamber and reduce the external pressure by 27 kPa.
   Hold for 10 minutes.[15]
- Restore atmospheric pressure and allow the vials to remain immersed for 30 minutes.
- Remove the vials, rinse the exteriors thoroughly with WFI, and visually inspect the contents.



 Acceptance Criteria: None of the 10 vials should contain any trace of the blue methylene blue solution.[15]

# Protocol 3: Controlled Extraction Study for Extractables & Leachables (E&L)

This protocol provides a framework for conducting a controlled extraction study to identify and quantify potential extractables from **butyl rubber** components. This is a critical step in assessing the safety and compatibility of the material with a drug product.

- 1. Objective: To generate a comprehensive profile of organic and inorganic compounds that can be extracted from the **butyl rubber** material under aggressive conditions, thereby identifying potential leachables.
- 2. Materials & Equipment:
- Butyl rubber components (e.g., stoppers)
- Extraction Solvents: A range of polarities should be used (e.g., Isopropyl alcohol (IPA),
   Dichloromethane (DCM), Purified Water, acidic/basic buffers).[16][17]
- Extraction Apparatus: Reflux extractors, Soxhlet apparatus, or temperature-controlled shaker/incubator.[16]
- Analytical Instrumentation:
  - For Volatiles/Semi-Volatiles: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), GC-MS.[18]
  - For Non-Volatiles: Liquid Chromatography-Mass Spectrometry (LC-MS), HPLC-UV.[18]
  - For Elemental Impurities: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[18]
     [19]
- 3. Procedure:
- Sample Preparation:



- 1. Select a representative batch of **butyl rubber** stoppers.
- 2. As per the study design, components may be used whole or cut into smaller pieces to increase the surface area-to-volume ratio.[16]
- 3. Perform an initial rinse with purified water to remove any surface debris.[16]
- Extraction:
  - 1. Place a known quantity of the sample material into an extraction vessel with a specified volume of an extraction solvent (e.g., a surface area to solvent volume ratio of 1-2 cm<sup>2</sup>/mL).
  - 2. Perform the extraction under defined conditions. These should be more aggressive than typical storage conditions to ensure a "worst-case" profile. Example conditions: Reflux for 24 hours or incubation at 50°C for 72 hours.[16][17]
  - 3. Include a "blank" control (solvent only) for each extraction condition to account for background contamination.
- Sample Analysis:
  - 1. Concentrate or dilute the extracts as needed for analysis.
  - 2. Analyze the extracts using the appropriate analytical techniques:
    - GC-MS: Screen for volatile and semi-volatile organic compounds (e.g., residual solvents, oligomers, antioxidant breakdown products).
    - LC-MS/HPLC-UV: Screen for non-volatile organic compounds (e.g., antioxidants like BHT, plasticizers, curing agents).[20]
    - ICP-MS: Screen for elemental impurities (e.g., zinc, silicon, heavy metals).[19]
- · Identification and Quantitation:
  - 1. Identify compounds by comparing mass spectra to libraries (e.g., NIST) and analytical standards.







- 2. Quantify the identified extractables against known reference standards.
- Toxicological Assessment:
  - 1. Establish an Analytical Evaluation Threshold (AET). Any extractable detected above this threshold must be reported and assessed for toxicological risk.[18]
  - 2. Conduct a toxicological risk assessment for all identified extractables to determine their potential impact on patient safety.

Diagram 2: Experimental Workflow for an E&L Study

Caption: A systematic workflow for conducting a controlled extractables and leachables study.

Table 3: Example Results from a Forced Extraction Study on Bromobutyl Stoppers (Representative Data)



| Compound                      | Identified                           | Extraction      | Concentration  | Potential                      |
|-------------------------------|--------------------------------------|-----------------|----------------|--------------------------------|
| Class                         | Extractable                          | Solvent         | (µ g/stopper ) | Origin                         |
| Antioxidant                   | Butylated<br>Hydroxytoluene<br>(BHT) | Isopropanol     | 45.0[20]       | Polymer<br>Stabilizer          |
| Oligomer                      | Isobutylene<br>Dimer/Trimer          | Dichloromethane | 15.2           | Polymer<br>Synthesis           |
| Curing Agent<br>Residue       | Stearic Acid                         | Isopropanol     | 25.5           | Processing Aid                 |
| Elemental<br>Impurity         | Zinc (Zn)                            | 0.1 M HCl       | 5.8            | Curing Activator               |
| Elemental<br>Impurity         | Silicon (Si)                         | 0.1 M HCl       | 10.5[18]       | Silicone<br>Lubricant / Filler |
| Note: These values are        |                                      |                 |                |                                |
| illustrative and will vary    |                                      |                 |                |                                |
| significantly<br>based on the |                                      |                 |                |                                |
| specific rubber               |                                      |                 |                |                                |
| formulation,                  |                                      |                 |                |                                |
| processing, and               |                                      |                 |                |                                |
| extraction                    |                                      |                 |                |                                |
| conditions.                   |                                      |                 |                |                                |

## **Protocol 4: Sterilization Validation**

Sterilization is a critical process that must be validated to ensure a consistent Sterility Assurance Level (SAL), typically  $10^{-6}$  for parenteral products.[21] The two most common methods for **butyl rubber** components are steam autoclaving and gamma irradiation.

4.A. Steam Sterilization (Autoclave) Validation (Based on ISO 17665)

## Methodological & Application





Objective: To demonstrate that a specified steam sterilization cycle consistently renders
 butyl rubber components sterile without compromising their physical or chemical properties.

#### Procedure:

 Installation & Operational Qualification (IQ/OQ): Ensure the autoclave is installed correctly, calibrated, and operates according to specifications. Perform empty chamber heat distribution studies to confirm uniform temperature. [22][23]

### 2. Performance Qualification (PQ):

- Load Mapping: Select the "worst-case" load configuration (e.g., maximum number of bags of stoppers). Place thermocouples (TCs) and Biological Indicators (BIs) throughout the load. Geobacillus stearothermophilus is the standard BI for steam sterilization.[23]
- Heat Penetration Studies: Run at least three consecutive, successful cycles. Monitor the temperature at all TC locations to identify the "coldest spot" in the load. Ensure this spot reaches the specified sterilization temperature for the required time.[1]
- Biological Challenge: Use a "half-cycle" approach. Expose the load with BIs to half the intended sterilization exposure time. Following the cycle, aseptically retrieve and incubate the BIs.[24]

### 3. Validation & Documentation:

- Acceptance Criteria: No growth should be observed from any BI in the half-cycle tests. The physical and functional properties of the stoppers (per Protocol 2) should remain within specification after a full cycle.
- Document all IQ/OQ/PQ results in a final validation report.

#### 4.B. Gamma Irradiation Sterilization Validation (Based on ISO 11137)

 Objective: To determine a sterilization dose that achieves the required SAL of 10<sup>-6</sup> and to confirm that this dose (and the maximum dose) does not adversely affect the material properties.



#### • Procedure:

- 1. Product/Material Testing (Max Dose): Irradiate product samples at a high dose (e.g., 45-50 kGy) to assess any degradation, such as changes in color, elasticity, or functionality. This establishes the maximum acceptable dose.[17]
- Bioburden Determination: Determine the number and types of naturally occurring microorganisms on the pre-sterilized product. This is typically done on 10 samples from three different manufacturing lots.[15]
- 3. Dose Setting (e.g., VDmax Method):
  - Based on the average bioburden, select a verification dose from the tables in ISO
     11137-2.[21]
  - Irradiate 10 product samples at this verification dose.
  - Perform sterility tests on all 10 samples.
- 4. Sterilization Dose Substantiation:
  - Acceptance Criteria: If no more than one positive sterility test is found (for VDmax25),
     the sterilization dose (e.g., 25 kGy) is substantiated.
  - The established sterilization dose must be less than the maximum dose determined in step 1.
- 5. Dose Audits: Perform quarterly dose audits to ensure the bioburden has not changed and the sterilization dose remains effective.[14]

Diagram 3: Decision Workflow for Sterilization Method Selection

Caption: A decision-making process for choosing a suitable sterilization method for a component.

# Protocol 5: In Vitro Drug Release from a Transdermal Patch (Representative)



This protocol describes a representative method for testing drug release from a rubber-based transdermal patch using the USP Apparatus 5 (Paddle over Disk).

- 1. Objective: To measure the rate and extent of drug release from a transdermal delivery system (TDS) into a dissolution medium over time.
- 2. Materials & Equipment:
- USP Dissolution Apparatus 5 (Paddle over Disk)
- Disk assembly (to hold the patch)
- Dissolution vessels (e.g., 900 mL)
- Transdermal patches for testing
- Dissolution Medium: A buffered solution (e.g., phosphate buffer pH 5-6) maintained at 32 ± 0.5°C to simulate skin surface conditions.
- Analytical Instrument (e.g., HPLC-UV) for drug quantification.
- 3. Procedure:
- Apparatus Setup:
  - 1. Assemble the dissolution apparatus. Place the specified volume of dissolution medium in each vessel and allow it to equilibrate to  $32 \pm 0.5$ °C.
- Sample Preparation:
  - 1. Carefully remove the protective liner from the transdermal patch.
  - 2. Mount the patch onto the disk assembly, ensuring the drug-releasing side is facing up and there are no trapped air bubbles.
- Release Test:
  - 1. Place the disk assembly flat at the bottom of the dissolution vessel.



- 2. Lower the paddle to a specified distance (e.g.,  $25 \pm 2$  mm) from the surface of the patch.
- 3. Begin paddle rotation at a specified speed (e.g., 50 RPM).
- 4. At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
- 5. Replace the withdrawn sample volume with fresh, pre-warmed medium.
- Sample Analysis:
  - 1. Analyze the collected samples for drug concentration using a validated HPLC method.
  - 2. Calculate the cumulative amount and percentage of drug released at each time point, correcting for previously removed samples.
- Data Analysis:
  - 1. Plot the cumulative percentage of drug released versus time.
  - 2. Analyze the release profile using kinetic models (e.g., Zero-order, First-order, Higuchi) to determine the mechanism of drug release.

Diagram 4: Factors Influencing Drug Release from a Polymer Matrix

Caption: Key factors related to the drug, polymer matrix, and environment that control drug release.

Table 4: Example In Vitro Drug Release Data from a Representative Transdermal Patch



| Time (hours) | Cumulative Drug<br>Released (µg/cm²) | Cumulative Drug<br>Released (%) | Release Kinetic<br>Model (Best Fit)      |
|--------------|--------------------------------------|---------------------------------|------------------------------------------|
| 1            | 150.5                                | 7.5                             | Higuchi Model                            |
| 2            | 212.0                                | 10.6                            | R <sup>2</sup> = 0.995                   |
| 4            | 301.2                                | 15.1                            | (Indicates diffusion-controlled release) |
| 8            | 425.1                                | 21.3                            |                                          |
| 12           | 522.8                                | 26.1                            | _                                        |
| 24           | 730.4                                | 36.5                            | _                                        |
| 48           | 985.6                                | 49.3                            | -                                        |

Note: This data is illustrative. Actual release profiles

depend heavily on the

formulation.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Steam Sterilisation Validation | Medistri SA [medistri.com]
- 2. alttran.com [alttran.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Rubber Stoppers: Essential Components in Pharmaceutical Packaging-First Rubber|Focus on the R&D of butyl rubber stoppers [firstrubbertech.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.thomasnet.com [cdn.thomasnet.com]

### Methodological & Application





- 7. Butyl Rubber Stopper: A Reliable Sealing Solution for Laboratory and Pharmaceutical Applications Knowledge Aijiren Technology [aijirenvial.com]
- 8. Preventing Residual Moisture in Lyophilization Stoppers West [westpharma.com]
- 9. PERMEABILITY measurements of refrigerated gasses [versaperm.com]
- 10. Recent Advancement of Medical Patch for Transdermal Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 11. dprindustries.com [dprindustries.com]
- 12. ebeammachine.com [ebeammachine.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. steris-ast.com [steris-ast.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. starfishmedical.com [starfishmedical.com]
- 17. d2evkimvhatgav.cloudfront.net [d2evkimvhatgav.cloudfront.net]
- 18. Evaluation and characterization of different extraction methods for obtaining extractable and leachable materials from rubber stopper systems used in pharmaceutical products PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ppd.com [ppd.com]
- 20. greenlight.guru [greenlight.guru]
- 21. qbdgroup.com [qbdgroup.com]
- 22. pharmatimesofficial.com [pharmatimesofficial.com]
- 23. lexamed.com [lexamed.com]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Butyl Rubber in Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218949#butyl-rubber-for-drug-delivery-systems]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com